3-Ethyl-4-nitrophenylamine
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-ethyl-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2,9H2,1H3 |
InChI Key |
SLEINTHDMZZHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-Ethyl-4-nitrophenylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its nitrophenyl group is particularly valuable for developing drugs that target specific biological pathways. Research has shown that derivatives of this compound exhibit biological activity, making them candidates for further pharmacological studies.
Case Study: Synthesis of Anticancer Agents
A study investigated the synthesis of novel anticancer agents using this compound as a precursor. The derivatives synthesized showed promising cytotoxic effects against several cancer cell lines, indicating that further exploration into their mechanisms could lead to effective treatments for cancer .
Materials Science
In materials science, this compound has been utilized in the development of organic electronic materials. Its ability to form stable charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Properties of Charge-Transfer Complexes
| Compound | Stability | Conductivity | Application |
|---|---|---|---|
| This compound | High | Moderate | OLEDs, OPVs |
| 4-Nitroaniline | Moderate | High | Photovoltaic cells |
| 4-Nitrophenol | Low | Low | Sensor applications |
Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical properties of the resulting materials, making them more efficient for electronic applications .
Analytical Chemistry
This compound is also significant in analytical chemistry as a reagent for detecting various analytes. Its ability to undergo specific reactions allows it to be used in electrochemical sensors and chromatography.
Case Study: Electrochemical Sensors
Recent developments have utilized this compound in the fabrication of electrochemical sensors for detecting phenolic compounds. The sensors exhibited high sensitivity and selectivity due to the unique electrochemical properties of the compound, enabling accurate measurements in environmental monitoring .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following compounds are discussed in the sources:
(a) 3-Chloro-N-phenyl-phthalimide ()
- Structure : A chlorinated phthalimide derivative with a phenyl substituent.
- Applications: Used as a monomer precursor for polyimides .
- Key Differences from 3-Ethyl-4-nitrophenylamine :
- Functional groups: Contains a phthalimide core (two ketone groups) and a chlorine substituent, whereas this compound is a nitrophenylamine derivative with an ethyl group.
- Reactivity: Likely participates in polymerization reactions, unlike aromatic amines, which are often involved in diazotization or coupling reactions.
(b) Ethyl 3-Hydroxy-3-phenylpropanoate ()
- Structure : An ester with a hydroxyl group and phenyl substituent.
- Characterization : Includes IR, HRMS, and NMR data for identification .
- Key Differences from this compound :
- Functional groups: Ester and alcohol groups vs. nitro and amine groups.
- Applications: Likely used in organic synthesis or pharmaceuticals, contrasting with nitroanilines, which are intermediates in dyes or agrochemicals.
Data Tables
No comparative data (e.g., melting points, solubility, spectral data) for this compound can be extracted from the provided evidence.
Research Findings
Key findings from the evidence include:
- 3-Chloro-N-phenyl-phthalimide requires high purity for polymerization processes .
- Ethyl 3-hydroxy-3-phenylpropanoate was synthesized and characterized using standard spectroscopic methods .
Notes
- Further literature reviews in specialized databases (SciFinder, Reaxys) are recommended for comprehensive analysis.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Ethyl-4-nitrophenylamine relevant to experimental design?
- Methodological Answer : Prioritize determining solubility (polar vs. nonpolar solvents), thermal stability (melting/decomposition points), and storage conditions. For example, structurally similar compounds like 3-Methyl-4-nitrophenol require storage at 0–6°C to prevent degradation . Use differential scanning calorimetry (DSC) to identify decomposition temperatures and guide reaction conditions. Reference spectral libraries (e.g., NMR, IR) for purity validation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement protocols for inhalation/ingestion risks, as nitrophenyl derivatives often require fume hoods, PPE (gloves, lab coats), and emergency measures. For instance, similar nitrophenyl compounds mandate immediate water rinsing for ingestion and fresh air exposure for inhalation . Store at low temperatures to minimize volatility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate using deuterated analogs (e.g., 3-Methyl-d3-4-nitrophenol-2,5,6-d3 ) to isolate signal interference. Pair X-ray crystallography (as in pyrrolo-pyrimidine derivatives ) with DFT calculations to confirm bond angles and functional group orientations. Replicate experiments under controlled humidity/temperature to identify environmental artifacts.
Q. What synthetic strategies optimize purity and yield for this compound?
- Methodological Answer : Explore nitro-group reduction under mild conditions (e.g., catalytic hydrogenation with Pd/C) to avoid over-reduction. Use orthogonal protecting groups for amine functionalities, as seen in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile synthesis . Monitor reaction progress via HPLC-MS and isolate intermediates via column chromatography with gradient elution.
Q. How should discrepancies in reported bioactivity of this compound derivatives be addressed?
- Methodological Answer : Conduct longitudinal studies to assess temporal effects (e.g., bioactivity decay due to nitro-group instability ). Apply mediation analysis (e.g., effort exertion in presenteeism studies ) to identify confounding variables like solvent residues or isomer coexistence. Validate via dose-response assays and structural analogs (e.g., 4-Nitrophenyl phosphate ditromethamine ).
Q. What computational methods best predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use molecular docking to simulate interactions with biological targets (e.g., enzyme inhibitors ). Apply density functional theory (DFT) to model nitro-group electrophilicity and amine nucleophilicity. Cross-reference with experimental kinetics, as in pyrrolo-pyrimidine derivative syntheses .
Data Management & Contradiction Analysis
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound studies?
- Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem . Annotate metadata with CAS numbers, solvent systems, and instrument parameters. Use standardized terminology (IUPAC naming) to enhance cross-study interoperability .
Q. What frameworks reconcile contradictory results in nitrophenylamine derivative research?
- Methodological Answer : Adopt iterative qualitative analysis (e.g., triangulating XRD, spectroscopy, and computational data) . For bioactivity conflicts, apply causal inference models to distinguish direct effects from mediator variables (e.g., effort exertion in longitudinal studies ). Publish negative results to reduce publication bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
